3,4-Dimethyl-1H-pyrazole
Overview
Description
3,4-Dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The molecular formula of this compound is C5H8N2, and it has a molecular weight of 96.13 g/mol . This compound is known for its versatility in various chemical reactions and its applications in different fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethyl-1H-pyrazole is the ammonia monooxygenase enzyme (AMO) . This enzyme is found in ammonia-oxidizing bacteria (AOB) and archaea (AOA), and plays a crucial role in the nitrification process . The compound also has antileishmanial and antimalarial activities .
Mode of Action
This compound interacts with its target, the AMO enzyme, by inhibiting its activity . This inhibition prevents the conversion of ammonia to nitrite, a key step in the nitrification process .
Biochemical Pathways
By inhibiting the AMO enzyme, this compound affects the nitrification pathway, a key process in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby reducing nitrogen loss from soil and increasing nitrogen use efficiency .
Pharmacokinetics
It is known that the compound is used in agriculture, where it is applied to crops to prevent nitrogen loss from soil This suggests that the compound may be absorbed into the soil and distributed throughout the crop’s root system
Result of Action
The inhibition of the AMO enzyme by this compound results in a decrease in the conversion of ammonia to nitrite . This leads to reduced nitrogen loss from soil, increased nitrogen use efficiency, and potentially boosted crop yields . A meta-analysis found no influence of this compound on net crop yield . In terms of its antileishmanial and antimalarial activities, the compound has been shown to have potent in vitro antipromastigote activity .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound may be less effective in acidic soils and in the post-harvest period . It may also boost yields in alkaline soil . The compound is deemed safe by extensive standard toxicology and ecotoxicology tests , suggesting that it has a good environmental profile.
Biochemical Analysis
Biochemical Properties
They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
Pyrazole derivatives have been found to exhibit various pharmacological activities, including anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . For example, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the desired product . One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in cycloaddition reactions, forming pyrazole derivatives . The compound can also be involved in dehydrogenative coupling reactions, leading to the formation of pyrazolines and other related compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine, acetylacetone, and various transition-metal catalysts . Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed: The major products formed from the reactions of this compound include substituted pyrazoles, pyrazolines, and other heterocyclic compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Scientific Research Applications
3,4-Dimethyl-1H-pyrazole has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is used in the development of drugs with antimicrobial, antifungal, and anti-inflammatory properties . The compound is also employed in the agricultural industry as a nitrification inhibitor, helping to reduce nitrogen loss in soils and improve crop yields .
Comparison with Similar Compounds
3,4-Dimethyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 3,5-dimethylpyrazole and 4,5-dimethylpyrazole . While these compounds share similar structural features, this compound is unique in its specific substitution pattern, which influences its reactivity and applications . For example, 3,5-dimethylpyrazole is commonly used in the synthesis of pyrazolato ligated complexes, whereas this compound is more frequently employed as a nitrification inhibitor .
Similar Compounds
- 3,5-Dimethylpyrazole
- 4,5-Dimethylpyrazole
- 1H-Pyrazole
- 3-Methyl-1-phenyl-1H-pyrazole
- 1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVFIMEENGCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182465 | |
Record name | 3,4-Dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2820-37-3 | |
Record name | 3,4-Dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2820-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(5),4-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYL-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3(5),4-DIMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-DMP work as a nitrification inhibitor?
A: While the exact mechanism is still under investigation, 3,4-DMP is thought to inhibit the activity of ammonia-oxidizing bacteria (AOB) in the soil. These bacteria play a crucial role in the nitrification process, converting ammonia from fertilizers into nitrate. [, ] By suppressing AOB activity, 3,4-DMP can reduce nitrate leaching into groundwater and minimize the emission of the potent greenhouse gas, nitrous oxide.
Q2: What are the challenges in analyzing 3,4-DMP in soil samples?
A: Due to its small size and polar nature, 3,4-DMP can be difficult to retain and separate from soil matrices during analysis. [] This poses a challenge for accurate quantification. Traditional methods often require extensive sample preparation to remove interfering compounds.
Q3: How do researchers overcome these analytical challenges?
A: Recent studies have explored the use of ion-pair LC-MS/MS as a more sensitive and selective method for quantifying 3,4-DMP in soil. [, ] This technique involves adding ion-pairing reagents to the mobile phase, which improves the retention of 3,4-DMP on the chromatographic column, leading to better separation and detection. Additionally, the use of a stable isotope-labeled internal standard like 3,4-DMP-15N2 can significantly improve the accuracy and precision of the analysis. []
Q4: What do we know about the persistence and mobility of 3,4-DMP in soil?
A: Research indicates that 3,4-DMP has a relatively short half-life in soil, ranging from 5 days in the topsoil to approximately a month in deeper layers. [] This suggests that the compound is relatively rapidly degraded in the soil environment. Additionally, studies indicate limited mobility of 3,4-DMP through the soil profile, suggesting a lower risk of leaching into groundwater compared to some other nitrification inhibitors. []
Q5: How does the structure of 3,4-DMP relate to its activity as a nitrification inhibitor?
A: While specific structure-activity relationship (SAR) studies focusing on 3,4-DMP are limited in the provided literature, it is known that even minor structural modifications to the pyrazole ring can significantly influence the compound's activity. [, ] Further research in this area is crucial to optimize the efficacy and minimize any potential environmental impact of 3,4-DMP and its derivatives.
Q6: Does 3,4-DMP interact with organic matter in the soil?
A: Yes, research using Nuclear Magnetic Resonance (NMR) spectroscopy suggests that 3,4-DMP can interact with humic substances, a major component of soil organic matter. [] This interaction could potentially influence the availability, mobility, and persistence of 3,4-DMP in different soil types, highlighting the importance of understanding these interactions for predicting its efficacy in various agricultural settings.
Q7: What are the future directions for research on 3,4-DMP?
A7: Future research should focus on a more in-depth understanding of:
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